molecular formula C7H11N3O2S B15124349 2-amino-N,N-dimethylpyridine-4-sulfonamide

2-amino-N,N-dimethylpyridine-4-sulfonamide

Cat. No.: B15124349
M. Wt: 201.25 g/mol
InChI Key: XDIGFFQPXHTTLP-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethylpyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide typically involves the reaction of 2-amino-4-methylpyridine with dimethylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of bacterial growth or the reduction of inflammation . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,N-dimethylpyridine-4-sulfonamide stands out due to its unique combination of the sulfonamide group with the dimethylamino and pyridine moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-amino-N,N-dimethylpyridine-4-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9)

InChI Key

XDIGFFQPXHTTLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=NC=C1)N

Origin of Product

United States

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